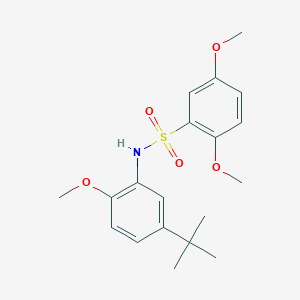
N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea
Vue d'ensemble
Description
N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea, also known as EMTU, is a chemical compound that belongs to the family of thioureas. Thioureas are organic compounds that contain a sulfur atom attached to a nitrogen atom. EMTU has been widely studied for its potential applications in scientific research, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been investigated for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
The exact mechanism of action of N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, it is believed that N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea exerts its biological effects through its ability to scavenge reactive oxygen species (ROS) and to modulate certain signaling pathways. ROS are highly reactive molecules that can damage cellular components, such as DNA, proteins, and lipids. By scavenging ROS, N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea can protect cells from oxidative damage and prevent the development of certain diseases, such as cancer and neurodegenerative disorders.
Biochemical and Physiological Effects:
N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to modulate certain signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of immune responses and inflammation. N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has been shown to have anticancer properties, by inducing apoptosis (programmed cell death) in cancer cells. N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has also been shown to have neuroprotective properties, by protecting neurons from oxidative damage and preventing the development of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has several advantages as a research tool. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has been extensively studied, and its biological activities have been well characterized. However, N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea also has some limitations. It can be toxic at high concentrations, and its effects can vary depending on the cell type and experimental conditions. Furthermore, N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea has not been extensively studied in vivo, and its potential side effects and toxicity in animal models are not well understood.
Orientations Futures
There are several future directions for research on N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea. One area of interest is the development of N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea-based diagnostic tools for certain diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the investigation of N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea's potential as a therapeutic agent for cancer and neurodegenerative disorders. Further studies are also needed to elucidate the exact mechanism of action of N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea and to investigate its potential side effects and toxicity in animal models. Finally, the development of novel N-(3-ethylphenyl)-N'-(3-methoxyphenyl)thiourea analogs with improved biological activities and reduced toxicity is also an area of interest.
Propriétés
IUPAC Name |
1-(3-ethylphenyl)-3-(3-methoxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-3-12-6-4-7-13(10-12)17-16(20)18-14-8-5-9-15(11-14)19-2/h4-11H,3H2,1-2H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVXYPYGZGJXFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=S)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylphenyl)-3-(3-methoxyphenyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}ethyl)-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4287010.png)
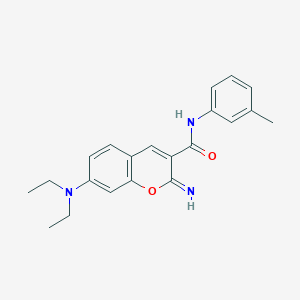
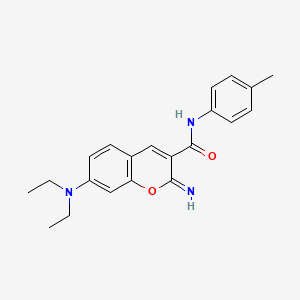
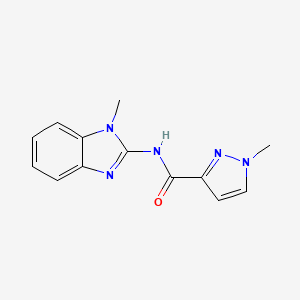

![2-chloro-4-fluoro-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4287055.png)
![N-(2,6-dichlorophenyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4287057.png)

![2-[4-(3-chlorophenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4287086.png)

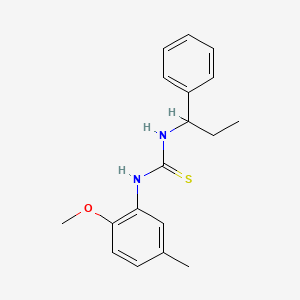
![methyl 3-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4287112.png)
![N-(4-ethoxyphenyl)-N'-[1-(4-propylphenyl)ethyl]thiourea](/img/structure/B4287116.png)
